ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include tert-butyl dimethylsilyl chloride, N,N-dimethylmethylene ammonium chloride, and diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another complex organic compound with potential biological activity.
Lycogarubin C: A compound synthesized through a multi-step process involving tert-butyl dimethylsilyl chloride.
Uniqueness
Its benzothiophene core and isoxazole moiety make it particularly interesting for medicinal chemistry and materials science .
Properties
Molecular Formula |
C26H29ClN2O4S |
---|---|
Molecular Weight |
501 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H29ClN2O4S/c1-6-32-25(31)21-17-12-11-15(26(3,4)5)13-19(17)34-24(21)28-23(30)20-14(2)33-29-22(20)16-9-7-8-10-18(16)27/h7-10,15H,6,11-13H2,1-5H3,(H,28,30) |
InChI Key |
YMLREHZPAKSJOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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